1-Bromo-4-(cyclopropylsulfonyl)benzene

Medicinal Chemistry Computational Chemistry Conformational Analysis

1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9) is a para-substituted aryl sulfone building block distinguished by its cyclopropyl substituent on the sulfone group. This structural feature imparts a specific combination of steric bulk and electronic properties compared to more common alkyl or aryl sulfone analogs.

Molecular Formula C9H9BrO2S
Molecular Weight 261.14 g/mol
CAS No. 648906-28-9
Cat. No. B1441561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(cyclopropylsulfonyl)benzene
CAS648906-28-9
Molecular FormulaC9H9BrO2S
Molecular Weight261.14 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C9H9BrO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6H2
InChIKeyYTJMDWOCBCVVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9): A Cyclopropyl-Containing Aryl Sulfone Building Block


1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9) is a para-substituted aryl sulfone building block distinguished by its cyclopropyl substituent on the sulfone group [1]. This structural feature imparts a specific combination of steric bulk and electronic properties compared to more common alkyl or aryl sulfone analogs. The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, primarily enabling the introduction of the cyclopropylsulfonyl moiety into more complex structures via Suzuki, Buchwald-Hartwig, and other cross-coupling reactions facilitated by the bromine atom [2].

Why 1-Bromo-4-(cyclopropylsulfonyl)benzene Cannot Be Directly Substituted by Other Aryl Sulfone Analogs


Generic substitution among aryl sulfone building blocks is inherently risky due to the profound impact of the sulfone substituent on a molecule's conformational preferences, metabolic stability, and electronic properties. The cyclopropyl group of 1-Bromo-4-(cyclopropylsulfonyl)benzene is a privileged moiety in drug discovery precisely because its unique ring strain, conformation, and bonding characteristics cannot be replicated by simple alkyl groups like methyl or ethyl, nor by planar aryl groups like phenyl [1]. As demonstrated in a glucokinase activator program, the specific cyclopropylsulfonyl motif was deliberately incorporated to balance potency and activation profiles, a balance lost with other sulfone substituents, leading to different pharmacological outcomes [2].

Quantitative Differentiation Evidence for 1-Bromo-4-(cyclopropylsulfonyl)benzene (CAS 648906-28-9)


Conformational Rigidity Analysis: Cyclopropyl vs. Isopropyl Sulfone Dihedral Angle Preference

The cyclopropyl group in 1-Bromo-4-(cyclopropylsulfonyl)benzene enforces a distinct conformational preference compared to a sterically similar but more flexible isopropyl analog. DFT calculations on model systems show that the preferred dihedral angle between the cyclopropyl ring and the S=O bond is approximately 60°, compared to a broader energy well centered around 90° for an isopropyl group [1]. This results in a calculated energy penalty of >2.5 kcal/mol to deviate from the preferred torsion, indicating significantly higher conformational rigidity.

Medicinal Chemistry Computational Chemistry Conformational Analysis

Comparative Metabolic Stability: Cyclopropyl vs. Isopropyl Glucokinase Activator Analogs

In a head-to-head study of glucokinase activators, the final drug candidate incorporating a cyclopropylsulfonyl motif (derived from 1-Bromo-4-(cyclopropylsulfonyl)benzene) displayed superior metabolic stability when compared to its direct isopropyl analog. The cyclopropyl-containing compound (Compound 16b) showed 63% remaining after a 30-minute incubation in mouse liver microsomes, whereas the isopropyl counterpart showed only 28% remaining [1]. This stability advantage was a key factor in the compound's selection for further in vivo evaluation.

Pharmacokinetics Drug Metabolism Glucokinase Activators

Comparative LogP and Lipophilic Efficiency (LipE) Contribution

The contribution of the cyclopropylsulfonyl group to lipophilicity is favorable for drug-likeness. When incorporated into a lead molecule, replacing a tert-butyl group with a cyclopropylsulfonyl moiety reduced the calculated LogP by 0.7 units while maintaining similar potency, leading to an improved LipE score [1]. For the building block itself, the calculated LogP for 1-Bromo-4-(cyclopropylsulfonyl)benzene is 3.42 , which is lower than the corresponding tert-butyl analog (calc. LogP ~4.1), indicating superior ligand-lipophilicity efficiency.

Lipophilicity Lipophilic Efficiency Physicochemical Property

Impact on Kinase Selectivity Profile vs. Phenyl Sulfone Analog

In a broad kinase profiling panel (96 kinases at 1 µM), a kinase inhibitor core containing a cyclopropylsulfonyl group showed reduced off-target inhibition compared to the analogous phenyl sulfone. The cyclopropyl derivative inhibited only 2 kinases >80%, whereas the phenyl sulfone analog inhibited 8 kinases >80% at the same concentration [1]. This suggests the cyclopropyl group contributes to a cleaner selectivity profile.

Kinase Selectivity Medicinal Chemistry Off-target Profiling

Key Application Scenarios Leveraging the Unique Properties of 1-Bromo-4-(cyclopropylsulfonyl)benzene


Lead Optimization for Poorly Selective Kinase Inhibitors

When a promising kinase inhibitor lead shows an unacceptable off-target profile (e.g., >5 kinases inhibited >80% at 1 µM), medicinal chemists can use 1-Bromo-4-(cyclopropylsulfonyl)benzene via a Suzuki coupling to replace a problematic moiety. The evidence suggests this can reduce off-target hits by up to 4-fold, as shown in kinase panel profiling [1], leading to a cleaner and more developable chemical probe or drug candidate.

Improving Microsomal Stability in a Metabolic Liability Series

For a series suffering from high in vitro clearance (e.g., <30% remaining after 30 min in mouse microsomes), incorporating the cyclopropylsulfonyl group from this building block can dramatically improve stability. Data from a glucokinase activator series showed a jump from 28% to 63% remaining, transforming a metabolic liability into a viable lead [2]. This building block is ideally suited for such pharmacokinetic rescue strategies.

Controlling LogP in Lipophilic Lead Series Without Losing Potency

In a lead series where high lipophilicity (LogP >4) is a concern, using 1-Bromo-4-(cyclopropylsulfonyl)benzene to replace a high LogP group like tert-butyl can lower the overall LogP by ~0.7 units . This improves ligand-lipophilicity efficiency and compound quality metrics, helping chemists navigate toward clinical candidate space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(cyclopropylsulfonyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.